2-(1,2,4-Oxadiazol-5-yl)benzoic acid
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Overview
Description
2-(1,2,4-Oxadiazol-5-yl)benzoic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole motif have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and receptors, to exert their effects.
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets, leading to changes in the target’s function . The interaction can inhibit or enhance the target’s activity, leading to a therapeutic effect.
Biochemical Pathways
1,2,4-oxadiazoles have been found to impact a variety of biochemical pathways due to their broad-spectrum anti-infective activity . The compound’s interaction with its targets can lead to downstream effects on various biochemical pathways, ultimately leading to its therapeutic effects.
Pharmacokinetics
The molecular weight of the compound is 19016 , which is within the optimal range for drug-like properties, suggesting it may have suitable pharmacokinetic properties.
Result of Action
Compounds with the 1,2,4-oxadiazole motif have shown promising results in various biological screenings, indicating they can have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treating age-related diseases , antimicrobials , and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists . These interactions suggest that 2-(1,2,4-Oxadiazol-5-yl)benzoic acid may interact with similar enzymes and proteins.
Cellular Effects
Some oxadiazole derivatives have shown significant inhibitory effects on the production of inflammatory factors in lipopolysaccharide (LPS)-induced cells . This suggests that this compound may have similar effects on cellular processes.
Molecular Mechanism
It is known that oxadiazole derivatives can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property could potentially influence its interactions with biomolecules at the molecular level.
Metabolic Pathways
Oxadiazole derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-Oxadiazol-5-yl)benzoic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the O-acylation of amidoximes followed by intramolecular cyclization under basic conditions . Another approach involves a one-pot synthesis directly from amidoximes and carboxyl derivatives in aprotic solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases .
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. The process often involves the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,4-Oxadiazol-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(1,2,4-Oxadiazol-5-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high nitrogen content.
1,3,4-Oxadiazole: Widely studied for its pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(1,2,4-Oxadiazol-5-yl)benzoic acid is unique due to its specific arrangement of nitrogen and oxygen atoms in the oxadiazole ring, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
2-(1,2,4-oxadiazol-5-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-4-2-1-3-6(7)8-10-5-11-14-8/h1-5H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSPGOUVRXUKOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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